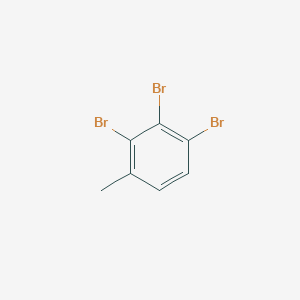

1,2,3-Tribromo-4-methylbenzene

CAS No.: 93701-30-5

Cat. No.: VC19204833

Molecular Formula: C7H5Br3

Molecular Weight: 328.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93701-30-5 |

|---|---|

| Molecular Formula | C7H5Br3 |

| Molecular Weight | 328.83 g/mol |

| IUPAC Name | 1,2,3-tribromo-4-methylbenzene |

| Standard InChI | InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

| Standard InChI Key | MKSTYJIDBFKGJI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)Br)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,2,3-Tribromo-4-methylbenzene has the molecular formula C₇H₅Br₃ and a molecular weight of 328.83 g/mol . The benzene ring is substituted with bromine atoms at the ortho, meta, and para positions relative to the methyl group, creating a highly polarized electron-deficient aromatic system. The spatial arrangement of bromine atoms significantly influences its reactivity, as the steric bulk and electron-withdrawing effects of bromine direct subsequent chemical modifications.

Physical Properties

While experimental data for this specific compound are sparse, analogous tribromotoluenes exhibit the following properties (Table 1) :

| Property | Value (Analogous Compounds) | Notes |

|---|---|---|

| Density | 2.1–2.3 g/cm³ | Higher than non-brominated toluenes |

| Boiling Point | 290–310°C | Decomposes slightly above 300°C |

| Melting Point | 110–115°C | Dependent on crystal packing |

| Solubility | Low in water; high in organic solvents (e.g., DCM, THF) | Polar aprotic solvents preferred |

The methyl group enhances hydrophobic interactions, making the compound more soluble in nonpolar solvents compared to fully brominated benzenes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most plausible route to 1,2,3-Tribromo-4-methylbenzene involves the electrophilic bromination of 4-methylbenzene (toluene) derivatives. A stepwise bromination process using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃ is typically employed :

-

Initial Bromination: Toluene undergoes bromination at the para position to form 4-bromotoluene.

-

Di- and Tri-bromination: Subsequent brominations introduce additional bromine atoms at the ortho and meta positions.

-

Purification: Column chromatography or recrystallization isolates the desired isomer.

Industrial Considerations

Industrial production would require scalable bromination reactors with precise temperature control (20–50°C) to minimize side reactions. Waste management is critical due to the generation of HBr gas, necessitating scrubbers or neutralization systems .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atoms in 1,2,3-Tribromo-4-methylbenzene are susceptible to nucleophilic aromatic substitution (NAS) under harsh conditions. For example:

-

Hydroxylation: Reaction with NaOH at 150°C yields phenolic derivatives, though the electron-withdrawing bromines slow the reaction.

-

Amination: Using NH₃ in the presence of Cu catalysts produces aniline analogs, valuable in pharmaceutical synthesis .

Reduction and Oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume